(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a morpholinoethyl group, and a trimethoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl acrylate, followed by the introduction of the morpholinoethyl group and the trimethoxyphenyl group through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acrylate group can be reduced to form a saturated ester.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the acrylate group would yield a saturated ester.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The furan ring, morpholinoethyl group, and trimethoxyphenyl group may contribute to its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-piperidinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
- (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-pyrrolidinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
Uniqueness
What sets (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one apart from similar compounds is its specific combination of functional groups. The presence of the morpholinoethyl group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for various applications.
Properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-32-20-15-17(16-21(33-2)25(20)34-3)23-22(19(29)7-6-18-5-4-12-36-18)24(30)26(31)28(23)9-8-27-10-13-35-14-11-27/h4-7,12,15-16,23,30H,8-11,13-14H2,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHSOMYUNDOCI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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